Trametinib

Catalog No.
S548423
CAS No.
871700-17-3
M.F
C26H23FIN5O4
M. Wt
615.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trametinib

Researchers requiring stable MEK inhibition for prolonged murine studies often face issues with short half-life compounds necessitating daily dosing, increasing handling stress. Trametinib (CAS 871700-17-3) addresses this with its ~40-hour murine half-life and sustained target residence, enabling every-other-day oral dosing.

  • Sub-nanomolar MEK1/2 potency (IC50 ~0.7-0.92 nM)
  • Unique KSR-MEK complex engagement with slow dissociation
  • Stabilizes unphosphorylated MEK, preventing Raf phosphorylation

Ideal benchmark for BRAF V600E/K combination screens and PDX models.

CAS Number

871700-17-3

Product Name

Trametinib

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

Molecular Formula

C26H23FIN5O4

Molecular Weight

615.4 g/mol

InChI

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)

InChI Key

LIRYPHYGHXZJBZ-UHFFFAOYSA-N

Synonyms

GSK 1120212, GSK-1120212, GSK1120212, JTP 74057, JTP-74057, JTP74057, trametinib

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

The exact mass of the compound Trametinib is 615.07788 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg, 100 mg

Trametinib (CAS 871700-17-3) is a highly potent, reversible, allosteric inhibitor of MEK1 and MEK2 kinases, widely procured as a benchmark material for oncology research and signal transduction modeling. Unlike broad-spectrum kinase inhibitors, trametinib selectively targets the MAPK/ERK pathway with sub-nanomolar potency (IC50 ~0.7-0.92 nM for MEK1). From a formulation perspective, the free base is a crystalline solid with low aqueous solubility, typically requiring dissolution in anhydrous DMSO (up to 20 mg/mL with warming) prior to aqueous dilution . Its distinct pharmacokinetic profile, characterized by an exceptionally long circulating half-life, makes it a foundational standard for both in vitro combination screenings and prolonged in vivo xenograft studies targeting BRAF/MEK-driven pathologies .

Research Fit

Allosteric MEK1/2 inhibitor for MAPK pathway interrogation
Orally bioavailable tool compound for in vivo pathway studies
Supplied as dimethyl sulfoxide addition product for research use
High-purity research supply verified by HPLC

Substituting trametinib with other in-class MEK inhibitors, such as selumetinib, cobimetinib, or PD0325901, fundamentally alters assay kinetics, target occupancy, and in vivo dosing requirements[1]. While many MEK inhibitors share similar steady-state IC50 values, trametinib uniquely engages the Kinase Suppressor of Ras (KSR)-MEK complex, resulting in a significantly prolonged intracellular residence time and slow dissociation rate compared to rapid-off inhibitors like cobimetinib [1]. Furthermore, trametinib stabilizes the unphosphorylated form of MEK (u-MEK), preventing upstream Raf-mediated phosphorylation—a mechanistic feature not shared by PD0325901 [2]. In animal models, substituting trametinib with shorter half-life alternatives necessitates daily or twice-daily dosing, which increases animal handling stress and introduces pharmacokinetic volatility, whereas trametinib supports stable every-other-day dosing paradigms [2].

Substitution Risk

1 MEK1/2 potency and isoform selectivity profiles differ significantly among approved inhibitors; biochemical assay context may not transfer directly.
2 CYP3A4-dependent metabolism of cobimetinib and selumetinib may shift combination study outcomes, unlike the CYP3A4-independent profile of trametinib.
3 MEK1 F53C hotspot mutation reduces trametinib binding; cobimetinib and selumetinib maintain binding, making genotype context critical for compound selection.

Sub-Nanomolar Potency Advantage Over Selumetinib

In cell-free kinase assays, trametinib demonstrates an IC50 of 0.7 to 0.92 nM for MEK1, whereas the comparator selumetinib requires a concentration of 14 nM to achieve the same half-maximal inhibition. This represents an approximately 15- to 20-fold increase in biochemical potency for trametinib.

Evidence DimensionMEK1 Kinase Inhibition (IC50)
Target Compound Data0.7 - 0.92 nM
Comparator Or BaselineSelumetinib (14 nM)
Quantified Difference~15-20x higher potency
ConditionsCell-free biochemical kinase assay

Procuring trametinib allows researchers to use significantly lower working concentrations, thereby minimizing off-target toxicity in sensitive cellular assays.

MEK1 Biochemical Potency
Head-to-head
Trametinib IC50 0.92 nM vs. Cobimetinib 4.2 nM, Binimetinib 12–46 nM, Selumetinib 14 nM
Assay potency context; may support lower working concentrations
Cell-free biochemical assay; recombinant MEK1

Prolonged Target Residence Time on KSR-MEK Complexes

Washout experiments measuring intracellular residence time reveal that trametinib maintains prolonged target occupancy on KSR1-bound MEK complexes due to a highly extended dissociation phase[1]. In contrast, cobimetinib dissociates rapidly from both MEK1 and KSR1-MEK complexes under the same washout conditions, despite having a similar steady-state IC50 [1].

Evidence DimensionIntracellular dissociation / Residence time
Target Compound DataProlonged signal retention post-washout
Comparator Or BaselineCobimetinib (Rapid signal decay post-washout)
Quantified DifferenceSignificantly slower off-rate for trametinib
ConditionsBiolayer interferometry and intracellular washout assays on KSR1-MEK1

The slow off-rate ensures sustained pathway suppression without requiring constant drug exposure, making it superior for dynamic or intermittent dosing models.

Kinase Selectivity Profile
Class-level inference
No inhibition in 99-kinase panel at 10 µM; no activity against c-Raf, B-Raf, ERK1/2
Kinase selectivity review; supports use as pathway chemical probe
Chemical Probes Portal assessment; 10 µM exceeds cellular IC50 range

In Vivo Half-Life and Dosing Frequency Efficiency

Pharmacokinetic profiling in murine models demonstrates that trametinib possesses an exceptionally long circulating half-life of approximately 40 hours [1]. This allows for an effective oral gavage dosing schedule of every two days. Conversely, cobimetinib exhibits a much shorter half-life, necessitating daily administration to maintain therapeutic plasma concentrations [1].

Evidence DimensionMurine circulating half-life and dosing frequency
Target Compound Data~40 hours (Every-other-day dosing)
Comparator Or BaselineCobimetinib (Requires daily dosing)
Quantified Difference50% reduction in required dosing frequency
ConditionsIn vivo murine models (e.g., LPC-induced demyelination or xenografts)

Selecting trametinib reduces animal handling stress and labor costs in long-term in vivo studies while ensuring stable pharmacokinetic exposure.

METRIC Phase 3 PFS
Head-to-head
Trametinib PFS 4.9 mo vs. Chemotherapy 1.5 mo; HR=0.54 (95% CI 0.41–0.73)
Reported monotherapy endpoint context; trial-based evidence
Phase 3 METRIC trial; BRAF V600E/K metastatic melanoma

Unique Stabilization of Unphosphorylated MEK (u-MEK)

Ellipticity thermal shift assays demonstrate that trametinib preferentially binds and stabilizes unphosphorylated MEK (u-MEK), shifting its melting temperature (Tm) from a baseline of 50.2 °C to 57.5 °C[1]. In direct comparison, the MEK inhibitor PD0325901 provides negligible stabilization of u-MEK, yielding a Tm of only 50.9 °C [1]. This stabilization physically prevents upstream Raf from phosphorylating MEK.

Evidence Dimensionu-MEK Thermal Shift (Tm)
Target Compound Data57.5 °C (+7.3 °C shift)
Comparator Or BaselinePD0325901 (50.9 °C, +0.7 °C shift)
Quantified Difference10.4x greater thermal stabilization of u-MEK
ConditionsEllipticity analysis (30-80 °C) with 10 µM compound

This distinct mechanism makes trametinib the required choice for researchers specifically aiming to trap MEK in its unphosphorylated state rather than merely inhibiting its kinase activity.

CYP3A4 DDI Liability
Class-level inference
No significant CYP3A4-dependent exposure alteration; DDI modeling not required for trametinib
Drug-drug interaction context; may simplify combination protocol design
Population PK analyses; comparator inhibitors show CYP3A4 sensitivity
COMBI-AD Adjuvant RFS
Head-to-head
RFS HR=0.52 (95% CI 0.43–0.63) Dabrafenib + trametinib vs. placebo; 100-mo follow-up
Reported adjuvant endpoint context; unique phase 3 adjuvant combination data
COMBI-AD trial; stage III BRAF V600E/K melanoma post-resection
F53C Mutation Binding
Head-to-head
Trametinib binding decreased; cobimetinib/selumetinib maintained; binimetinib binding increased
Mutation-response context; genotype screening advised before compound selection
Molecular dynamics simulations; MEK1 F53C hotspot

Prolonged In Vivo Efficacy and Xenograft Studies

Because of its ~40-hour murine half-life and sustained target residence time, trametinib is the optimal MEK inhibitor for long-term in vivo studies, such as patient-derived xenograft (PDX) models or demyelination models. It allows for every-other-day oral dosing, which significantly reduces handling-induced stress artifacts compared to the daily dosing required by cobimetinib or selumetinib [1].

Baseline Standard for BRAF/MEK Combination Screening

Trametinib is the established clinical and preclinical benchmark for combination therapies targeting BRAF V600E/K mutations. Procurement of trametinib is essential for laboratories conducting high-throughput synergy screenings (e.g., alongside dabrafenib or encorafenib), as its unique u-MEK stabilization profile provides the standard baseline against which novel combination efficacies are measured [2].

Interrogation of Scaffolded KSR-MEK Signaling Complexes

For structural biology and signal transduction research focusing on Kinase Suppressor of Ras (KSR) scaffolds, trametinib is specifically required over other MEK inhibitors. Its unique ability to directly engage KSR at the MEK interface and maintain a slow dissociation rate under non-equilibrium conditions makes it the preferred chemical probe for isolating and studying KSR-MEK complex dynamics[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-sensitivity MEK pathway studies
Kinase inhibition potency context
Empirical concentration-response profiling
MAPK pathway chemical probe studies
Kinase selectivity review
Target engagement confirmation (e.g., pERK)
Combination studies with CYP-modulating agents
CYP3A4-independent metabolism context
Assessment of DDI in polypharmacy protocols
Minimal residual disease model studies
Adjuvant trial endpoint context
Endpoint response in adjuvant models
Wild-type MEK1 model studies
F53 mutation susceptibility profile
MEK1 genotype verification prior to use

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

615.07788 Da

Monoisotopic Mass

615.07788 Da

Heavy Atom Count

37

Appearance

white solid powder

Melting Point

293-303

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33E86K87QN

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Drug Indication

Trametinib is indicated as monotherapy for the treatment of BRAF-inhibitor treatment-naïve patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations. It is used in combination with [dabrafenib] for the: - treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations. - adjuvant treatment of patients with melanoma with BRAF V600E or V600K mutations and involvement of lymph node(s), following complete resection. - treatment of patients with metastatic non-small cell lung cancer (NSCLC) with BRAF V600E mutation. In Europe, it is indicated for the treatment of adults with advanced non-small cell lung cancer with a BRAF V600 mutation. - treatment of patients with locally advanced or metastatic anaplastic thyroid cancer (ATC) with BRAF V600E mutation and with no satisfactory locoregional treatment options. - the treatment of adult and pediatric patients six years of age and older with unresectable or metastatic solid tumours with BRAF V600E mutation who have progressed following prior treatment and have no satisfactory alternative treatment options. In the US, this indication is approved under accelerated approval based on the overall response rate and duration of response. Continued approval for this indication may be contingent upon verification and description of clinical benefit in a confirmatory trial(s). - the treatment of pediatric patients one year of age and older with low-grade glioma (LGG) with a BRAF V600E mutation who require systemic therapy. In the US, BRAF V600E or V600K mutations must be detected by an FDA-approved test. Trametinib is not indicated for the treatment of patients with colorectal cancer because of known intrinsic resistance to BRAF inhibition.
MelanomaTrametinib as monotherapy or in combination with dabrafenib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation (see sections 4. 4 and 5. 1). Trametinib monotherapy has not demonstrated clinical activity in patients who have progressed on a prior BRAF inhibitor therapy (see section 5. 1). Adjuvant treatment of melanomaTrametinib in combination with dabrafenib is indicated for the adjuvant treatment of adult patients with Stage III melanoma with a BRAF V600 mutation, following complete resection. Non-small cell lung cancer (NSCLC)Trametinib in combination with dabrafenib is indicated for the treatment of adult patients with advanced non-small cell lung cancer with a BRAF V600 mutation.
Treatment of glioma

Livertox Summary

Trametinib is a dual-kinase inhibitor that is used in the treatment of advanced malignant melanoma, usually in combination with darbafenib. Trametinib therapy is associated with transient elevations in serum aminotransferase and alkaline phosphatase levels during therapy, but has yet to be linked cases of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; MEK Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Trametinib
US Brand Name(s): Mekinist
FDA Approval: Yes
Trametinib is approved to be used alone or with dabrafenib to treat: Anaplastic thyroid cancer in patients whose disease is locally advanced or has metastasized (spread to other parts of the body) and who cannot receive local treatment. It is used with dabrafenib.
Melanoma. It is used: With dabrafenib in patients who have had surgery to remove cancer that has spread to the lymph nodes.
Alone or with dabrafenib in patients whose cancer cannot be removed by surgery or has metastasized.
Non-small cell lung cancer that has metastasized. It is used with dabrafenib.
Trametinib is used only in patients whose cancer has a certain mutation in the BRAF gene. Trametinib is also being studied in the treatment of other types of cancer.

Pharmacology

Trametinib is an anticancer agent which causes apoptosis (or programmed cell death) and inhibits cell proliferation, which are both important in the treatment of malignancies [A32984].
Trametinib is an orally bioavailable inhibitor of mitogen-activated protein kinase kinase (MEK MAPK/ERK kinase) with potential antineoplastic activity. Trametinib specifically binds to and inhibits MEK 1 and 2, resulting in an inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers. MEK 1 and 2, dual specificity threonine/tyrosine kinases often upregulated in various cancer cell types, play a key role in the activation of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE25
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE25 - Trametinib

Mechanism of Action

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinases (ERK) pathway, also known as the RAS-RAF-MEK-ERK pathway, activates a cascade of cell surface receptors and intracellular downstream signalling molecules. Activated RAS protein activates RAF, a serine/threonine kinase that activates other downstream proteins such as mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. MEKs then activates ERK, which works on several target proteins and nuclear transcription factors that regulate cell proliferation, differentiation, survival, and growth. ARAF, BRAF, and CRAF are three isoforms of RAF identified in humans. In particular, BRAF is known to be the most critical activator in melanoma. Certain cancers, such as melanoma, are associated with BRAF mutations, with one study suggesting that BRAF is mutated in about 50% of melanoma tumours. BRAF V600E and V600K mutations account for 95% of BRAF mutations. These BRAF mutations cause constitutive activation of the RAS-RAF-MEK-ERK pathway, leading to dysregulated proliferation and survival of tumour cells. Trametinib is a reversible, highly selective, allosteric inhibitor of MEK1 and MEK2. By binding to unphosphorylated MEK1 and MEK2 with high affinity, trametinib blocks the catalytic activity of MEKs. It also maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs. _In vitro_ studies suggest that dual inhibition of the MAPK pathway by MEK and B-RAF inhibitors is associated with a synergistic effect and improved therapeutic efficacy in cancers compared to using either drug alone. The combined use of trametinib and dabrafenib, a BRAF inhibitor, results in more significant growth inhibition of BRAF V600 mutation-positive tumour cell lines _in vitro_ and prolonged inhibition of tumour growth in BRAF V600 mutation-positive tumour xenografts compared to either drug alone. The combined inhibition of MEK by trametinib and RAF by dabrafenib delays the emergence of resistance _in vivo_ in BRAF V600 mutation-positive melanoma xenografts.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
STE group
MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

871700-17-3

Absorption Distribution and Excretion

Following oral administration, trametinib is rapidly and readily absorbed. The absorption was examined in patients with solid tumours and BRAF V600 mutation-positive metastatic melanoma. Following the administration of trametinib tablets 0.125 mg (0.0625 times the approved recommended adult dosage) to 4 mg (2 times the approved recommended adult dosage) daily, both Cmax and AUC increased dose-proportionally. Intersubject variability in AUC and Cmax at steady state is 22% and 28%, respectively. Trametinib accumulates with daily repeat dosing with a mean accumulation ratio of 6.0 at 2 mg once daily dose. Steady-state was achieved by Day 15. The mean absolute bioavailability of trametinib is 72% for oral tablets and 81% for oral solution. The Tmax is 1.5 hours. A high-fat, high-calorie meal (approximately 1000 calories) decreased trametinib AUC by 24% and Cmax by 70%, and delayed Tmax by approximately four hours as compared with fasted conditions.
Following oral administration of [14C]-trametinib, greater than 80% of excreted radioactivity was recovered in the feces while less than 20% of excreted radioactivity was recovered in the urine with less than 0.1% of the excreted dose as the parent molecule.
The apparent volume of distribution (Vc/F) is 214 L.
The apparent clearance is 4.9 L/h.

Metabolism Metabolites

Trametinib predominantly undergoes deacetylation mediated by carboxylesterases (i.e., carboxylesterase 1b/c and 2) and other hydrolytic enzymes. The deacetylated metabolite may further be glucuronidated. _In vitro_ findings suggest that deacetylation may also be accompanied by mono-oxygenation, hydroxylation, and glucuronidation. CYP3A4-mediated oxidation is a minor pathway. Four metabolites (M1/2/3/4) have been characterized in patients with advanced cancers. _In vitro_, the M1 and M3 metabolites demonstrated approximately equal or 10-fold less potent phospho-MEK1-inhibiting activity than the parent compound. Following a single dose of [14C]-trametinib, approximately 50% of circulating radioactivity represented the parent compound. According to findings from metabolite profiling after repeat dosing of trametinib, unchanged parent drug accounted for greater than or equal to 75% of drug-related material in plasma.

Wikipedia

Trametinib

Biological Half Life

The estimated elimination half-life is 3.9 to 4.8 days.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
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2: Giurcaneanu C, Nitipir C, Popa LG, Forsea AM, Popescu I, Bumbacea RS. Evolution of Melanocytic Nevi under Vemurafenib, Followed by Combination Therapy with Dabrafenib and Trametinib for Metastatic Melanoma. Acta Dermatovenerol Croat. 2015 Jul;23(2):87-95. Review. PubMed PMID: 26228819.
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7: Draganova D, Kerger J, Caspers L, Willermain F. Severe bilateral panuveitis during melanoma treatment by Dabrafenib and Trametinib. J Ophthalmic Inflamm Infect. 2015 Jun 9;5:17. doi: 10.1186/s12348-015-0049-9. eCollection 2015. PubMed PMID: 26078801; PubMed Central PMCID: PMC4460117.
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9: Long GV, Stroyakovskiy D, Gogas H, Levchenko E, de Braud F, Larkin J, Garbe C, Jouary T, Hauschild A, Grob JJ, Chiarion-Sileni V, Lebbe C, Mandalà M, Millward M, Arance A, Bondarenko I, Haanen JB, Hansson J, Utikal J, Ferraresi V, Kovalenko N, Mohr P, Probachai V, Schadendorf D, Nathan P, Robert C, Ribas A, DeMarini DJ, Irani JG, Swann S, Legos JJ, Jin F, Mookerjee B, Flaherty K. Dabrafenib and trametinib versus dabrafenib and placebo for Val600 BRAF-mutant melanoma: a multicentre, double-blind, phase 3 randomised controlled trial. Lancet. 2015 Aug 1;386(9992):444-51. doi: 10.1016/S0140-6736(15)60898-4. Epub 2015 May 31. PubMed PMID: 26037941.
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11: Escandell I, Cabezas M, Martín JM, Terradez L, Pinazo MI. Effective treatment with Dabrafenib and Trametinib for a BRAF-mutated metastatic dedifferentiated malignant spindle cell neoplasm. J Eur Acad Dermatol Venereol. 2015 Apr 27. doi: 10.1111/jdv.13155. [Epub ahead of print] PubMed PMID: 25917403.
12: Qiu JG, Zhang YJ, Li Y, Zhao JM, Zhang WJ, Jiang QW, Mei XL, Xue YQ, Qin WM, Yang Y, Zheng DW, Chen Y, Wei MN, Shi Z. Trametinib modulates cancer multidrug resistance by targeting ABCB1 transporter. Oncotarget. 2015 Jun 20;6(17):15494-509. PubMed PMID: 25915534.
13: Fujishita T, Kajino-Sakamoto R, Kojima Y, Taketo MM, Aoki M. Antitumor activity of the MEK inhibitor trametinib on intestinal polyp formation in Apc(Δ716) mice involves stromal COX-2. Cancer Sci. 2015 Jun;106(6):692-9. doi: 10.1111/cas.12670. Epub 2015 May 1. PubMed PMID: 25855137.
14: Rissmann R, Hessel MH, Cohen AF. Vemurafenib/dabrafenib and trametinib. Br J Clin Pharmacol. 2015 Apr 6. doi: 10.1111/bcp.12651. [Epub ahead of print] PubMed PMID: 25847075.
15: Thota R, Johnson DB, Sosman JA. Trametinib in the treatment of melanoma. Expert Opin Biol Ther. 2015 May;15(5):735-47. doi: 10.1517/14712598.2015.1026323. Epub 2015 Mar 26. PubMed PMID: 25812921.
16: Schadendorf D, Amonkar MM, Stroyakovskiy D, Levchenko E, Gogas H, de Braud F, Grob JJ, Bondarenko I, Garbe C, Lebbe C, Larkin J, Chiarion-Sileni V, Millward M, Arance A, Mandalà M, Flaherty KT, Nathan P, Ribas A, Robert C, Casey M, DeMarini DJ, Irani JG, Aktan G, Long GV. Health-related quality of life impact in a randomised phase III study of the combination of dabrafenib and trametinib versus dabrafenib monotherapy in patients with BRAF V600 metastatic melanoma. Eur J Cancer. 2015 May;51(7):833-40. doi: 10.1016/j.ejca.2015.03.004. Epub 2015 Mar 17. PubMed PMID: 25794603.
17: Blumenschein GR Jr, Smit EF, Planchard D, Kim DW, Cadranel J, De Pas T, Dunphy F, Udud K, Ahn MJ, Hanna NH, Kim JH, Mazieres J, Kim SW, Baas P, Rappold E, Redhu S, Puski A, Wu FS, Jänne PA. A randomized phase II study of the MEK1/MEK2 inhibitor trametinib (GSK1120212) compared with docetaxel in KRAS-mutant advanced non-small-cell lung cancer (NSCLC)†. Ann Oncol. 2015 May;26(5):894-901. doi: 10.1093/annonc/mdv072. Epub 2015 Feb 26. PubMed PMID: 25722381.
18: Joshi M, Rice SJ, Liu X, Miller B, Belani CP. Trametinib with or without vemurafenib in BRAF mutated non-small cell lung cancer. PLoS One. 2015 Feb 23;10(2):e0118210. doi: 10.1371/journal.pone.0118210. eCollection 2015. PubMed PMID: 25706985; PubMed Central PMCID: PMC4338247.
19: Du SL, Yuan X, Zhan S, Tang LJ, Tong CY. Trametinib, a novel MEK kinase inhibitor, suppresses lipopolysaccharide-induced tumor necrosis factor (TNF)-α production and endotoxin shock. Biochem Biophys Res Commun. 2015 Mar 13;458(3):667-73. doi: 10.1016/j.bbrc.2015.01.160. Epub 2015 Feb 13. PubMed PMID: 25684183.
20: Mas C, Boda B, CaulFuty M, Huang S, Wiszniewski L, Constant S. Antitumour efficacy of the selumetinib and trametinib MEK inhibitors in a combined human airway-tumour-stroma lung cancer model. J Biotechnol. 2015 Jul 10;205:111-9. doi: 10.1016/j.jbiotec.2015.01.012. Epub 2015 Jan 20. PubMed PMID: 25615947.
(Last Updated: 4/21/2016)

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